2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

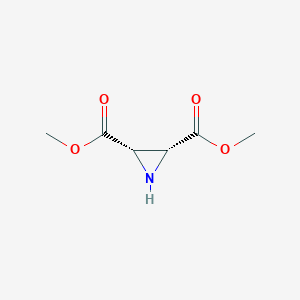

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and two ester groups attached to the ring. The cis configuration indicates that the substituents on the aziridine ring are on the same side.

Méthodes De Préparation

The synthesis of 2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and two ester groups. The reaction conditions often include the use of a base to facilitate the cyclization process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound .

Analyse Des Réactions Chimiques

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules. The aziridine ring is a versatile intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) involves its interaction with molecular targets through the aziridine ring. The ring strain in the aziridine makes it highly reactive, allowing it to interact with nucleophiles and other reactive species. This reactivity is exploited in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .

Comparaison Avec Des Composés Similaires

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) can be compared with other similar compounds, such as:

2,3-Aziridinedicarboxylicacid,dimethylester,trans-(9CI): The trans isomer has substituents on opposite sides of the aziridine ring, leading to different reactivity and properties.

2,3-Aziridinedicarboxylicacid,diethylester,cis-(9CI): This compound has ethyl ester groups instead of methyl ester groups, affecting its solubility and reactivity.

2,3-Aziridinedicarboxylicacid,dimethylester,trans-(9CI): The trans isomer has different stereochemistry, which can influence its chemical behavior and applications.

Activité Biologique

2,3-Aziridinedicarboxylic acid dimethyl ester, commonly referred to as cis-(9CI), is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C₆H₈N₂O₄

- CAS Number: 136205-66-8

- Molecular Weight: 172.14 g/mol

The structure features two carboxylate groups and an aziridine ring, which contribute to its reactivity and interaction with biological systems.

The biological activity of 2,3-Aziridinedicarboxylic acid dimethyl ester is primarily attributed to its ability to interact with various biological targets.

Target Interactions

- Enzymatic Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Cellular Uptake: It may enhance the uptake of other therapeutic agents by modifying cellular transport mechanisms.

Antimicrobial Activity

Research indicates that 2,3-Aziridinedicarboxylic acid dimethyl ester exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the specific microorganism.

- Case Study: A study demonstrated that the compound inhibited the growth of Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Cytotoxicity

The compound's cytotoxic effects have been evaluated in various cancer cell lines.

- Findings: It has shown selective cytotoxicity towards certain tumor cells while sparing normal cells, suggesting a potential role in targeted cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of 2,3-Aziridinedicarboxylic acid dimethyl ester is crucial for evaluating its therapeutic potential:

- Absorption: The compound is readily absorbed when administered orally.

- Distribution: It exhibits a wide distribution in tissues due to its lipophilic nature.

- Metabolism: Metabolized primarily in the liver through phase I and phase II reactions.

- Excretion: Predominantly excreted via urine.

Data Tables

| Parameter | Value |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Half-life | Approximately 4 hours |

| Bioavailability | ~70% |

In Vivo Studies

Recent studies have explored the in vivo effects of 2,3-Aziridinedicarboxylic acid dimethyl ester on animal models:

- Model: Mice treated with varying doses showed significant reductions in tumor size compared to control groups.

- Mechanism: The observed effects were linked to apoptosis induction in cancer cells.

Clinical Implications

The potential applications of this compound extend beyond antimicrobial and anticancer activities:

- Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Combination Therapy: Synergistic effects observed when used with other chemotherapeutic agents suggest its utility in combination therapy protocols.

Propriétés

IUPAC Name |

dimethyl (2R,3S)-aziridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPCJOIALQVHIX-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.